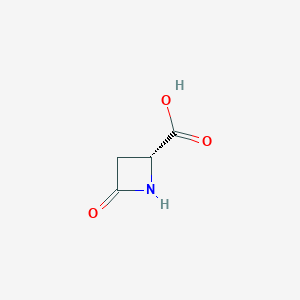

D-Pyroaspartic acid

Description

Properties

IUPAC Name |

(2R)-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436375 | |

| Record name | (2R)-4-OXOAZETIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62860-12-2 | |

| Record name | (2R)-4-OXOAZETIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Pyroaspartic Acid: A Technical Overview of its Structure and Synthetic Role

For Researchers, Scientists, and Drug Development Professionals

D-Pyroaspartic acid, known formally as (2R)-4-oxoazetidine-2-carboxylic acid, is a heterocyclic organic compound. It is a chiral, non-proteinogenic amino acid derivative featuring a four-membered β-lactam ring. This structural motif is of significant interest in medicinal chemistry, primarily due to its presence in a wide array of antibiotic compounds. This document provides a detailed examination of the structure of D-Pyroaspartic acid, its physicochemical properties, and its established role as a synthetic intermediate.

Core Structure and Chemical Identity

D-Pyroaspartic acid is structurally defined as the product of an intramolecular head-to-tail cyclization of D-aspartic acid.[1] This condensation reaction forms a strained four-membered ring known as an azetidinone or β-lactam. The stereochemistry at the C2 position is retained from the parent D-aspartic acid, designated as (R) configuration.

The key structural features include:

-

Azetidin-2-one Ring: A four-membered heterocyclic ring containing one nitrogen atom and a carbonyl group at the C4 position. This β-lactam ring is the core functional group.

-

Carboxylic Acid Group: A carboxyl moiety attached to the C2 position of the ring.

-

Chiral Center: The C2 carbon atom is a stereocenter with an (R) configuration.

Chemical Identifiers:

-

Formal Name: 4-oxo-2R-azetidinecarboxylic acid

-

CAS Number: 62860-12-2

-

Molecular Formula: C₄H₅NO₃

-

SMILES: O=C1C--INVALID-LINK--N1

-

InChI Key: YSPMLLKKKHCTBN-UWTATZPHSA-N

Physicochemical and Quantitative Data

The properties of D-Pyroaspartic acid are summarized below. This data is crucial for its application in chemical synthesis, including solvent selection and purification processes.

| Property | Value | Source |

| Molecular Weight | 115.1 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥95% (typical commercial grade) | |

| Solubility (DMF) | 30 mg/mL | |

| Solubility (DMSO) | 30 mg/mL | |

| Solubility (Ethanol) | 5 mg/mL | |

| Solubility (PBS, pH 7.2) | 10 mg/mL |

Biological and Synthetic Context

Current scientific literature predominantly identifies D-Pyroaspartic acid as a synthetic intermediate, particularly in the synthesis of antibiotic precursors. Its strained β-lactam ring serves as a reactive electrophile, making it a valuable building block for constructing more complex molecular architectures.

It is critical to distinguish D-Pyroaspartic acid from its precursor, D-Aspartic acid . D-Aspartic acid is a well-documented endogenous amino acid that functions as a signaling molecule in the nervous and neuroendocrine systems of mammals, often acting as a neurotransmitter.[2][3] In contrast, there is currently a lack of evidence to suggest that D-Pyroaspartic acid itself possesses a significant biological signaling role. Its primary importance lies in its utility as a synthon in organic chemistry.

The logical relationship of D-Pyroaspartic acid in a synthetic context is illustrated in the diagram below.

Representative Experimental Protocol: Synthesis of D-Pyroaspartic Acid

While specific, detailed protocols can vary, the synthesis of D-Pyroaspartic acid generally involves the activation of the side-chain carboxyl group of a suitably N-protected D-aspartic acid, followed by intramolecular cyclization. The following is a generalized protocol representative of methods used for β-lactam formation from β-amino acids.

Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

-

D-Aspartic acid

-

Thionyl chloride (SOCl₂) or similar activating agent

-

Protecting group reagents (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection)

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

-

Standard glassware for organic synthesis under inert atmosphere

Methodology:

-

Protection of D-Aspartic Acid: The amino group of D-aspartic acid is first protected to prevent unwanted side reactions. For example, a Boc protecting group can be introduced by reacting D-aspartic acid with Di-tert-butyl dicarbonate in the presence of a base. The α-carboxyl group may also be esterified (e.g., to a methyl or benzyl (B1604629) ester) at this stage.

-

Activation of the Side-Chain Carboxyl Group: The unprotected side-chain (β) carboxyl group is activated to facilitate nucleophilic attack by the protected nitrogen. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by forming a mixed anhydride. This step must be performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.

-

Intramolecular Cyclization: A suitable base, such as triethylamine, is added to the reaction mixture. The base deprotonates the protected amino group, which then acts as a nucleophile, attacking the activated carbonyl of the side chain. This intramolecular nucleophilic acyl substitution results in the formation of the four-membered β-lactam ring. This step is often performed at low temperatures to control the reaction rate and minimize side reactions.

-

Deprotection: The protecting groups on the nitrogen and, if applicable, the α-carboxyl group are removed. For a Boc group and a benzyl ester, this can often be achieved in a single step via hydrogenolysis or using a strong acid like trifluoroacetic acid.

-

Purification: The final product, D-Pyroaspartic acid, is purified from the reaction mixture. This typically involves techniques such as crystallization, extraction, and/or column chromatography to yield the pure compound.

Note: The formation of the strained β-lactam ring can be challenging, and reaction conditions such as solvent, temperature, and choice of activating and protecting groups must be carefully optimized to achieve a good yield and avoid racemization or polymerization.

References

D-Pyroaspartic acid chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of D-Pyroaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pyroaspartic acid, systematically named (2R)-4-oxoazetidine-2-carboxylic acid, is a cyclic derivative of the D-enantiomer of aspartic acid.[1][2] Unlike pyroglutamic acid, which can be a product of thermal degradation, D-pyroaspartic acid is primarily known as a synthetic intermediate, particularly in the synthesis of antibiotic precursors and other complex molecules.[2][3] While its direct biological activity is not extensively documented, its parent compound, D-aspartic acid, is an important endogenous signaling molecule in the neuroendocrine systems of vertebrates, playing roles in hormone regulation and neurotransmission.[4][5][6] This guide provides a comprehensive overview of the known chemical properties and stability of D-Pyroaspartic acid, supplemented with data from its parent compound where relevant, to serve as a technical resource for researchers in chemistry and drug development.

Chemical and Physical Properties

D-Pyroaspartic acid is a chiral, cyclic amino acid derivative. Its key physicochemical properties are summarized below. Data for the related compound D-aspartic acid are provided for context and comparison.

Data Summary

Table 1: Physicochemical Properties of D-Pyroaspartic Acid

| Property | Value | Source / Reference |

| Systematic Name | (2R)-4-oxoazetidine-2-carboxylic acid | [2][3] |

| CAS Number | 62860-12-2 | [3] |

| Molecular Formula | C₄H₅NO₃ | [3] |

| Formula Weight | 115.1 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥95% (Commercially available) | [3] |

| Boiling Point | 489.4 ± 38.0 °C (Predicted) | [7] |

| pKa | 3.19 ± 0.20 (Predicted, for the carboxylic acid group) | [7] |

| SMILES | O=C1C--INVALID-LINK--N1 | [3] |

| InChI | 1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 | [3] |

Table 2: Solubility of D-Pyroaspartic Acid

| Solvent | Solubility | Source / Reference |

| DMF | 30 mg/mL | [3] |

| DMSO | 30 mg/mL | [3] |

| Ethanol | 5 mg/mL | [3] |

| PBS (pH 7.2) | 10 mg/mL | [3] |

Table 3: Comparative Properties of D-Aspartic Acid

| Property | Value | Source / Reference |

| CAS Number | 1783-96-6 | [4] |

| Molecular Formula | C₄H₇NO₄ | [8] |

| Formula Weight | 133.10 g/mol | [8] |

| Melting Point | 270 °C (decomposes) | [4] |

| pKa Values | pKa₁ (α-COOH): ~2.1pKa₂ (β-COOH): ~3.9pKa₃ (α-NH₃⁺): ~9.8 | [9] |

| Solubility in Water | 4.5 g/L (at 25 °C) | [4] |

Stability Profile

The stability of D-Pyroaspartic acid is largely determined by the reactivity of its β-lactam (azetidinone) ring. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

pH Stability and Hydrolysis

The β-lactam ring in D-Pyroaspartic acid can undergo hydrolytic cleavage to yield D-aspartic acid. The rate of this hydrolysis is pH-dependent.

-

Acidic Conditions: Under strong acidic conditions, the amide bond of the lactam is susceptible to acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Neutral to Mildly Acidic pH: In the pH range of 4-6, the degradation of related aspartyl residues in peptides proceeds via the formation of a cyclic imide intermediate, leading to isomerization and hydrolysis.[10]

-

Alkaline Conditions: Under basic conditions, the lactam ring is readily opened by hydroxide-ion-catalyzed hydrolysis. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to ring opening. Polyaspartic acid hydrogels, which are related polymers, are known to be pH-sensitive, swelling in alkaline conditions due to the ionization of carboxylic acid groups, and shrinking in acidic conditions.[11]

Caption: Hydrolysis of D-Pyroaspartic acid under acidic or alkaline conditions.

Thermal Stability

Direct experimental data on the melting point and thermal decomposition of D-Pyroaspartic acid is limited. However, its precursor, D-aspartic acid, decomposes at 270 °C.[4] Thermal analysis of aspartic acid shows that upon heating to elevated temperatures (e.g., 200 °C), it undergoes polymerization via dehydration, forming poly(succinimide), which is a precursor to polyaspartic acid.[12][13] This indicates that D-Pyroaspartic acid, while being a cyclic monomer, is part of a family of compounds that are thermally reactive and prone to polymerization at high temperatures.

Experimental Protocols

Synthesis of D-Pyroaspartic Acid

D-Pyroaspartic acid is typically prepared via the intramolecular cyclization of a D-aspartic acid diester.[2] The following is a representative protocol.

Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

-

D-Aspartic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (anhydrous)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Step 1: Esterification of D-Aspartic Acid.

-

Suspend D-aspartic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield D-aspartic acid dimethyl ester hydrochloride as a white solid.

-

-

Step 2: Cyclization to form the β-Lactam Ring.

-

Dissolve the D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add triethylamine (2.5 eq) dropwise to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl (2R)-4-oxoazetidine-2-carboxylate.

-

-

Step 3: Hydrolysis of the Ester.

-

Dissolve the crude ester from Step 2 in a suitable solvent mixture (e.g., THF/water).

-

Add a stoichiometric amount of a base like lithium hydroxide (LiOH) at 0 °C and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Step 4: Purification.

-

Purify the crude D-Pyroaspartic acid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the final product as a crystalline solid.

-

Caption: A representative workflow for the synthesis of D-Pyroaspartic acid.

Analytical Method: HPLC Determination

The analysis of D-Pyroaspartic acid, particularly for enantiomeric purity, requires chiral separation techniques. A common approach is pre-column derivatization followed by reversed-phase HPLC.[14][15]

Objective: To quantify D-Pyroaspartic acid and determine its enantiomeric purity.

Principle: The sample is derivatized with a chiral reagent, such as O-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or a Marfey's reagent analog (e.g., FDNP-Val-NH₂), to form diastereomers.[16][17] These diastereomers can then be separated on a standard achiral reversed-phase column.

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the D-Pyroaspartic acid sample in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.5).

-

If analyzing from a biological matrix, perform a protein precipitation step (e.g., with trichloroacetic acid) followed by neutralization.[17]

-

-

Derivatization:

-

To an aliquot of the sample solution, add the derivatizing reagent (e.g., OPA/NAC solution).

-

Mix and allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific time (e.g., 2-5 minutes). The reaction should be performed in the dark as the derivatives can be light-sensitive.

-

Stop the reaction by adding an acid (e.g., phosphoric acid) or by direct injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 50 mM sodium acetate, pH 6.8) and Solvent B (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 340 nm for FDNP derivatives).[16]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of D- and L-Pyroaspartic acid that have undergone the same derivatization procedure.

-

Identify and integrate the peaks corresponding to the D- and L-diastereomers. The elution order will depend on the chiral reagent used.

-

Calculate the concentration and enantiomeric excess based on the peak areas from the calibration curve.

-

Biological Activity and Signaling Pathways (Contextual)

While D-Pyroaspartic acid itself is mainly regarded as a synthetic intermediate, its precursor, D-aspartic acid , has significant and well-documented biological roles. Professionals in drug development should be aware of these activities as D-Pyroaspartic acid could potentially act as a pro-drug or have uninvestigated biological effects.

Role of D-Aspartic Acid in the Neuroendocrine System

D-aspartic acid is an endogenous signaling molecule found in the nervous and endocrine systems.[18] It plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis , where it stimulates the synthesis and release of key hormones.[6][19]

Key functions of D-aspartic acid include:

-

Stimulation of Hormone Release: It triggers the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[19]

-

Testosterone (B1683101) Synthesis: In the testes, D-aspartic acid upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein and steroidogenic enzymes, which are critical for testosterone production in Leydig cells.[19]

-

Neurotransmission: D-aspartic acid acts as a neurotransmitter that can stimulate NMDA (N-methyl-D-aspartate) receptors, though less potently than glutamate.[18]

The signaling cascade initiated by D-aspartic acid in Leydig cells often involves cAMP and MAP kinase (MAPK/ERK) pathways, leading to increased expression of steroidogenic genes.

Caption: Signaling pathway for D-Aspartic Acid in the HPG axis. Note: This is for the parent compound.

Conclusion

D-Pyroaspartic acid is a valuable chiral building block in synthetic chemistry. Its chemical properties are defined by its strained β-lactam ring and a single carboxylic acid group. While stable under anhydrous conditions, it is susceptible to hydrolysis, a factor that must be considered in its handling and in aqueous formulations. Currently, its primary role is that of a synthetic intermediate, and there is a lack of data on its specific biological activities. However, the profound physiological effects of its parent compound, D-aspartic acid, suggest that any potential application in drug development should carefully consider the possibility of in vivo hydrolysis and the subsequent biological actions of the resulting D-aspartic acid. Further research is warranted to explore the unique biological profile of D-Pyroaspartic acid itself.

References

- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Aspartic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-OXOAZETIDINE-2-CARBOXYLIC ACID | 98019-65-9 [chemicalbook.com]

- 8. D-Aspartic acid (CAS 1783-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. polybluechem.com [polybluechem.com]

- 10. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyaspartic acid - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications | MDPI [mdpi.com]

The Hidden Modification: A Technical Guide to the Biological Significance of Aspartate Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query of D-Pyroaspartic acid's direct biological significance yields limited information on a free-form signaling molecule, it opens the door to a crucial and often underestimated post-translational modification: the cyclization of aspartate (Asp) and asparagine (Asn) residues within proteins and peptides. This process, proceeding through a succinimide (B58015) intermediate, is a key non-enzymatic reaction that can significantly alter protein structure and function. The formation of this cyclic intermediate can subsequently lead to a heterogeneous mixture of isomers, including the original L-aspartate, L-isoaspartate, D-aspartate, and D-isoaspartate. This guide delves into the core biological implications of this molecular rearrangement, its detection, and its relevance in disease and drug development.

Formation of Succinimide and its Derivatives

The primary mechanism for the cyclization of aspartyl and asparaginyl residues is a spontaneous, non-enzymatic intramolecular reaction. This process is highly dependent on the local peptide sequence and the flexibility of the polypeptide chain.[1][2]

The reaction is initiated by the nucleophilic attack of the nitrogen atom from the succeeding peptide bond on the side-chain carbonyl carbon of an aspartyl or asparaginyl residue. This forms a five-membered succinimide ring intermediate.[3][4] This intermediate is relatively stable but can undergo hydrolysis to yield either a normal L-aspartyl residue or, more commonly, an L-isoaspartyl residue, where the peptide backbone is extended by a methylene (B1212753) group.[3][5] Furthermore, the succinimide intermediate is prone to racemization at the α-carbon, which upon hydrolysis, can result in the formation of D-aspartyl and D-isoaspartyl residues.[2][3][6]

The rate of succinimide formation is significantly faster for asparaginyl residues compared to aspartyl residues.[1] The nature of the C-terminal flanking amino acid also plays a critical role, with glycine (B1666218) residues promoting the reaction due to their lack of steric hindrance.[1][2]

Biological Consequences of Aspartate Cyclization

The formation of isoaspartate residues can have profound biological consequences, primarily due to the introduction of a "kink" in the polypeptide backbone.[5][7] This structural perturbation can lead to:

-

Altered Protein Structure and Function: The change in the peptide backbone can disrupt higher-order protein structures, leading to a loss of biological activity.[8][9]

-

Increased Protein Aggregation: The formation of isoaspartate has been strongly linked to increased protein aggregation. This is particularly relevant in the context of neurodegenerative diseases, where isoaspartate in amyloid-beta peptides is thought to accelerate fibril formation.[8][10][11]

-

Protein Aging: As this modification is spontaneous and time-dependent, it is considered a hallmark of protein aging. Long-lived proteins, such as crystallins in the eye lens, accumulate significant levels of isoaspartate over time, which is associated with cataract formation.[5][12]

-

Neurodegeneration: The accumulation of isoaspartate-containing proteins is a feature of several neurodegenerative diseases, most notably Alzheimer's disease.[8][10][13] Elevated levels of isoaspartate in blood proteins have been associated with Alzheimer's disease and may serve as a biomarker.[8][14]

-

Impact on Therapeutic Proteins: For drug development professionals, the formation of isoaspartate in recombinant monoclonal antibodies and other protein-based therapeutics is a major concern. It can lead to a loss of efficacy, altered pharmacokinetics, and potentially, immunogenicity.[15][16][17]

The Protein Repair Machinery: PIMT

To counteract the deleterious effects of isoaspartate formation, cells have evolved a repair mechanism centered on the enzyme Protein L-isoaspartyl methyltransferase (PIMT).[7][18] PIMT recognizes the L-isoaspartyl residue and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the isoaspartyl side-chain carboxyl group.[7] This methylation converts the L-isoaspartate back into a succinimide intermediate, which can then be hydrolyzed to the normal L-aspartate residue, thus repairing the protein. However, the hydrolysis can also regenerate the L-isoaspartate, making the repair process inefficient.[7][8]

Quantitative Data on Aspartate Cyclization

The rate of succinimide formation and subsequent isoaspartate accumulation is highly variable and sequence-dependent. Below is a summary of relative reaction rates for model peptides.

| Peptide Sequence (Val-Tyr-Pro-X-Y-Ala) | Relative Rate of Succinimide Formation | Reference |

| X=Asn, Y=Gly | High (Half-life of 1.4 days at 37°C, pH 7.4) | [2] |

| X=Asp, Y=Gly | ~34-fold slower than Asn-Gly | [2] |

| X=Asn, Y=Ala | 6.5-17.6 times slower than Asn-Gly | [1] |

| X=Asn, Y=Ser | 1.6-4.5 times slower than Asn-Gly | [1] |

In the context of therapeutic proteins, a study on a recombinant monoclonal antibody found an average of 0.2 moles of isoaspartate per mole of protein, with the more acidic isoforms containing up to 0.7 moles of isoaspartate.[15][16]

Experimental Protocols for Detection and Quantification

Several methods are employed to detect and quantify isoaspartate in proteins and peptides.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful tool for identifying and localizing isoaspartate residues. Since isoaspartate and aspartate are isomers with identical mass, their differentiation relies on tandem MS (MS/MS) fragmentation patterns.[3][19]

-

Protocol Outline:

-

Proteolytic Digestion: The protein of interest is digested with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry. Peptides containing isoaspartate often elute earlier than their aspartate-containing counterparts in reversed-phase chromatography.[20]

-

Fragmentation and Data Analysis: Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are particularly useful fragmentation methods as they can generate diagnostic fragment ions that differentiate between aspartate and isoaspartate.[19][21] For isoaspartate, characteristic c+57 and z-57 fragment ions are observed.[19]

-

Enzymatic Assay using PIMT

A highly specific and quantitative method for detecting total isoaspartate content utilizes the enzyme PIMT. Commercial kits, such as the ISOQUANT® Isoaspartate Detection Kit, are available for this purpose.[22][23]

-

Protocol Outline:

-

Reaction Setup: The protein or peptide sample is incubated with PIMT and a methyl donor, S-adenosyl-L-methionine (SAM).

-

Enzymatic Reaction: PIMT catalyzes the transfer of a methyl group from SAM to any isoaspartyl residues in the sample, producing S-adenosyl-L-homocysteine (SAH) in a stoichiometric manner.

-

Quantification of SAH: The amount of SAH produced is quantified, typically by reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

-

Correlation to Isoaspartate: The amount of SAH is directly proportional to the amount of isoaspartate in the original sample.

-

Implications for Drug Development

The propensity for aspartate and asparagine residues to undergo cyclization is a critical consideration in the development of therapeutic proteins. The formation of isoaspartate can:

-

Reduce Efficacy: If the modification occurs within a critical region, such as the complementarity-determining region (CDR) of a monoclonal antibody, it can reduce binding affinity and biological activity.[17][24]

-

Affect Stability: Isoaspartate formation can lead to aggregation and reduced shelf-life of protein therapeutics.[15]

-

Increase Immunogenicity: Altered protein structures can be recognized as foreign by the immune system, potentially leading to an adverse immune response.

Therefore, careful analytical characterization to identify and quantify isoaspartate is a mandatory step in the development and quality control of biopharmaceuticals. Formulation strategies, such as optimizing pH and excipients, are often employed to minimize the rate of isoaspartate formation.

Conclusion

While D-Pyroaspartic acid as a free molecule does not appear to have a significant, well-defined biological role, the underlying chemical process of aspartate cyclization within proteins is of profound biological importance. This spontaneous, non-enzymatic modification is a key factor in protein aging and has been implicated in the pathology of several age-related and neurodegenerative diseases. For professionals in drug development, understanding and controlling this modification is crucial for ensuring the safety, efficacy, and stability of protein-based therapeutics. The continued development of sensitive analytical techniques will further illuminate the roles of this "hidden" modification in health and disease.

References

- 1. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PIMT-Mediated Protein Repair: Mechanism and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoaspartate and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fighting Isoaspartate - ProQuest [proquest.com]

- 10. Isoaspartate formation and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological significance of isoaspartate and its repair system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of isoaspartate in a recombinant monoclonal antibody and its charge isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-isoaspartyl methyltransferase - Wikipedia [en.wikipedia.org]

- 19. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]

- 20. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of isoaspartic Acid by selective proteolysis with Asp-N and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. promegaconnections.com [promegaconnections.com]

- 23. ISOQUANT® Isoaspartate Detection Kit [worldwide.promega.com]

- 24. Characterization of the isomerization products of aspartate residues at two different sites in a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of D-Aspartic Acid in the Biological Realm: A Technical Guide

An In-depth Exploration of the Natural Occurrence, Quantitative Distribution, and Biological Significance of a Unique D-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the L-enantiomers of amino acids have long been recognized as the fundamental building blocks of proteins and key players in cellular metabolism, a growing body of evidence has unveiled the significant, albeit more specialized, roles of their D-counterparts. This guide delves into the natural occurrence and biological implications of D-aspartic acid (D-Asp), a non-canonical amino acid that has emerged as a critical signaling molecule in the nervous and endocrine systems.

Initially, this document intended to focus on D-Pyroaspartic acid, the cyclic lactam derivative of D-aspartic acid. However, a comprehensive review of the scientific literature revealed a notable scarcity of information regarding the natural occurrence and physiological relevance of D-Pyroaspartic acid in biological organisms. It is plausible that this molecule may exist as a transient metabolite or a potential artifact of sample processing under specific conditions (e.g., high temperature or acidic pH). Consequently, this guide has been pivoted to provide a thorough examination of its immediate precursor, D-aspartic acid, a molecule with a well-documented and expanding repertoire of biological functions.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed overview of the current understanding of D-aspartic acid. We will explore its distribution across various organisms and tissues, present quantitative data in a clear and comparative format, detail established experimental protocols for its detection and quantification, and visualize its key metabolic and signaling pathways.

Natural Occurrence and Distribution of D-Aspartic Acid

D-aspartic acid is not a mere biological curiosity but is found across a wide range of organisms, from invertebrates to vertebrates, including humans. Its distribution is not uniform, with notably high concentrations observed in specific tissues, particularly those involved in neural and endocrine functions.

Invertebrates: The initial discovery of high concentrations of free D-aspartic acid in the nervous system of the mollusk Octopus vulgaris paved the way for further investigation into its role in invertebrates. Significant levels have since been reported in the ganglia and nervous tissues of various marine and terrestrial invertebrates.

Vertebrates: In vertebrates, D-aspartic acid exhibits a dynamic pattern of expression throughout development and in adulthood.

-

Nervous System: The brain is a primary site of D-aspartic acid accumulation, especially during embryonic development where it is involved in neurogenesis.[1] In the adult brain, it is localized in specific regions, including the hippocampus, prefrontal cortex, and striatum, suggesting a role in synaptic plasticity and neurotransmission.[1][2]

-

Endocrine System: The endocrine glands are another major reservoir of D-aspartic acid in adult vertebrates. High concentrations are found in the pituitary gland, pineal gland, and testes.[1][3] This localization strongly implies its involvement in the regulation of hormone synthesis and secretion.

Quantitative Data on D-Aspartic Acid Distribution

The concentration of D-aspartic acid varies significantly depending on the species, tissue, and developmental stage. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Organism | Tissue | D-Aspartic Acid Concentration (nmol/g wet tissue) | Reference |

| Human (embryo) | Prefrontal Cortex | 320-380 | [4] |

| Human (adult) | Grey Matter | 20-40 | [4] |

| Rat (adult) | Adenohypophysis | 78 ± 12 | [2] |

| Rat (adult) | Hypothalamus | 55 ± 9 | [2] |

| Rat (adult) | Testes | 109 ± 8 | [5] |

| Rat (adult) | Hippocampus | ~30.6 | [4] |

| Rat (adult) | Pituitary Gland | 129 ± 12 | [5] |

Table 1: Concentration of D-Aspartic Acid in Various Mammalian Tissues.

| Treatment Group | Tissue | D-Aspartic Acid Concentration (nmol/g tissue) | Fold Increase over Control | Reference |

| Control (Rat) | Pituitary Gland | 129 ± 12 | - | [5] |

| D-Asp treated (Rat) | Pituitary Gland | 877 ± 75 | 6.8 | [5] |

| Control (Rat) | Testes | 109 ± 8 | - | [5] |

| D-Asp treated (Rat) | Testes | 779 ± 65 | 7.15 | [5] |

Table 2: Accumulation of D-Aspartic Acid in Rat Tissues Following Administration.

Experimental Protocols for the Analysis of D-Aspartic Acid

Accurate quantification of D-aspartic acid in biological samples is crucial for understanding its physiological roles. Several analytical techniques have been developed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of D- and L-amino acid enantiomers. The general workflow involves pre-column derivatization with a chiral reagent, followed by separation on a reverse-phase column and detection by fluorescence or UV absorbance.

Protocol: HPLC Determination of D-Aspartic Acid using OPA/NAC Derivatization

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge to pellet proteins and other macromolecules.

-

Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

-

For samples with low D-Asp concentrations, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.

-

-

Derivatization:

-

Prepare the derivatizing reagent by mixing o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate (B1201080) buffer (pH 9.0-10.4). This reagent is light-sensitive and should be prepared fresh.

-

Mix the sample extract with the OPA/NAC reagent and allow the reaction to proceed for a few minutes at room temperature. The reaction forms fluorescent diastereomeric isoindole derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of D- and L-aspartic acid standards that have undergone the same derivatization procedure.

-

Calculate the concentration of D-aspartic acid in the samples by comparing their peak areas to the standard curve.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]

- 3. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

The Emergence of a Chiral Synthon: A Technical Guide to (2R)-4-oxoazetidine-2-carboxylic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of (2R)-4-oxoazetidine-2-carboxylic acid

(2R)-4-oxoazetidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, stands as a pivotal building block in the landscape of modern medicinal chemistry. Its rigid, strained four-membered β-lactam ring and defined stereochemistry make it a highly sought-after precursor for the synthesis of a diverse array of pharmacologically active molecules, most notably in the realm of β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic approaches related to this important chiral synthon.

A Legacy of β-Lactams: The Historical Context

The story of (2R)-4-oxoazetidine-2-carboxylic acid is intrinsically linked to the broader history of β-lactam antibiotics. The serendipitous discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine and laid the groundwork for the development of a vast class of life-saving drugs. The core of these antibiotics is the β-lactam ring, a four-membered cyclic amide, which is responsible for their antimicrobial activity.

Over the decades, as the demand for new and more potent antibiotics grew, so did the field of synthetic organic chemistry. The focus shifted from the fermentation of natural products to the laboratory synthesis of novel β-lactam structures. This pursuit of synthetic analogues with improved efficacy, broader spectrum of activity, and resistance to bacterial β-lactamase enzymes led to the need for versatile and stereochemically defined building blocks. It is within this context that chiral synthons like (2R)-4-oxoazetidine-2-carboxylic acid emerged as critical components in the drug discovery and development pipeline. While a singular "discovery" of this specific molecule is not well-documented as a standalone event, its significance grew with the increasing sophistication of asymmetric synthesis and the demand for enantiomerically pure starting materials for complex drug targets.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of (2R)-4-oxoazetidine-2-carboxylic acid and its enantiomer, (2S)-4-oxoazetidine-2-carboxylic acid, are crucial for their application in synthesis. The following table summarizes the available quantitative data for both enantiomers, providing a basis for comparison in experimental design.

| Property | (2R)-4-oxoazetidine-2-carboxylic acid | (2S)-4-oxoazetidine-2-carboxylic acid |

| CAS Number | 62860-12-2 | 16404-94-7 |

| Molecular Formula | C₄H₅NO₃ | C₄H₅NO₃ |

| Molecular Weight | 115.09 g/mol | 115.09 g/mol |

| Boiling Point (Predicted) | 489.4 ± 38.0 °C | Not available |

| Density (Predicted) | 1.519 ± 0.06 g/cm³ | Not available |

| pKa (Predicted) | 3.19 ± 0.20 | Not available |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1] | Not available |

| XLogP3 | Not available | -1.1 |

| Hydrogen Bond Donor Count | Not available | 2 |

| Hydrogen Bond Acceptor Count | Not available | 3 |

| Rotatable Bond Count | Not available | 1 |

| Appearance | Crystalline solid | Not available |

Note: Much of the publicly available, computationally predicted data is not specific to one enantiomer. The experimental solubility data is provided for the (2R) enantiomer.

Synthetic Strategies: The Quest for Enantiopurity

A plausible and commonly employed strategy for the asymmetric synthesis of chiral amino acids and their derivatives is the use of a chiral auxiliary or a chiral starting material. For the synthesis of the (2R)-enantiomer, a logical starting material would be D-aspartic acid, which possesses the desired stereocenter.

Conceptual Experimental Workflow: Synthesis from D-Aspartic Acid

The following represents a conceptual workflow for the synthesis of (2R)-4-oxoazetidine-2-carboxylic acid, illustrating the key transformations that would be required. This is a generalized scheme and does not represent a specific, validated experimental protocol.

Key Steps in the Conceptual Protocol:

-

Nitrogen Protection: The amino group of D-aspartic acid is first protected to prevent side reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

-

Side-Chain Activation: The α-carboxylic acid is typically converted to an ester to prevent its participation in the subsequent cyclization step. The β-carboxylic acid is activated for cyclization, for instance, by conversion to an acid chloride or another reactive derivative.

-

Intramolecular Cyclization: The crucial β-lactam ring is formed via an intramolecular nucleophilic substitution. A base is used to deprotonate the protected nitrogen, which then attacks the activated β-carbonyl carbon, displacing a leaving group and forming the four-membered ring.

-

Deprotection and Purification: The protecting groups on the nitrogen and the ester on the carboxylic acid are removed, typically under acidic conditions. The final product is then purified using techniques such as chromatography or recrystallization to yield the enantiomerically pure (2R)-4-oxoazetidine-2-carboxylic acid.

Applications in Drug Development: A Foundation for Innovation

(2R)-4-oxoazetidine-2-carboxylic acid serves as a valuable chiral pool starting material in the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel antibiotics. The stereocenter at the C2 position is crucial for the precise three-dimensional arrangement of substituents, which in turn dictates the binding affinity to bacterial targets like penicillin-binding proteins (PBPs) and the susceptibility to β-lactamase degradation.

Beyond antibiotics, the rigid scaffold of the azetidinone ring is utilized in the design of inhibitors for other enzymes, such as proteases and elastases. The carboxylic acid handle provides a convenient point for further chemical modification and elaboration into more complex molecular architectures.

The logical relationship for its utility in drug development can be visualized as a branching pathway from a central building block to diverse applications.

References

The Role of D-Pyroaspartic Acid's Precursor, Aspartimide, in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and implications of aspartimide, a critical cyclic intermediate in peptide synthesis that leads to the generation of D-aspartyl residues. While the term "D-pyroaspartic acid" is not standard in peptide chemistry literature, the underlying chemical transformation involving the cyclization of aspartic acid is of paramount importance. This document provides a comprehensive overview of the mechanisms, consequences, and mitigation strategies associated with aspartimide formation, offering valuable insights for researchers in peptide chemistry and drug development.

Introduction: The Aspartimide Challenge

In solid-phase peptide synthesis (SPPS), particularly when using the common Fluorenylmethyloxycarbonyl (Fmoc) strategy, the incorporation of aspartic acid (Asp) residues presents a significant challenge. Under the basic conditions required for Fmoc deprotection, typically with piperidine (B6355638), the aspartic acid side chain can undergo an intramolecular cyclization to form a five-membered succinimide (B58015) ring known as aspartimide.[1][2][3] This side reaction is highly problematic as it leads to a cascade of undesirable products that can compromise the purity, yield, and biological activity of the final peptide.[3][4]

The formation of the aspartimide intermediate is a crucial event because the alpha-carbon of the aspartyl residue becomes susceptible to epimerization.[1][3] This racemization process results in the formation of D-aspartyl residues within the peptide sequence, even when the synthesis starts with enantiomerically pure L-aspartic acid. Furthermore, the aspartimide ring can be opened by nucleophiles, leading to the formation of not only the desired α-aspartyl peptide but also β-aspartyl peptides, where the peptide backbone is connected through the side-chain carboxyl group.[1][5]

This guide will delve into the chemical intricacies of aspartimide formation, its impact on peptide integrity, and detailed methodologies to control this unwanted side reaction.

The Chemistry of Aspartimide Formation and Consequent Reactions

The formation of aspartimide is a base-catalyzed intramolecular reaction. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl group of the aspartic acid to form the five-membered aspartimide ring.[1]

The propensity for aspartimide formation is highly sequence-dependent, with sequences where aspartic acid is followed by a small, sterically unhindered amino acid being the most susceptible. The most problematic sequences include Asp-Gly, Asp-Asn, and Asp-Ser.[3][4]

Once formed, the aspartimide intermediate is at the center of several unwanted transformations:

-

Racemization: The alpha-proton of the aspartimide is acidic and can be abstracted under basic conditions, leading to a loss of stereochemistry and the formation of a mixture of L- and D-aspartimide. Subsequent ring-opening will therefore produce peptides containing both L- and D-aspartyl residues.[1]

-

Ring-Opening to α- and β-Peptides: The aspartimide ring can be opened by nucleophilic attack. Attack at the α-carbonyl regenerates the α-aspartyl linkage, while attack at the β-carbonyl results in the formation of a β-aspartyl linkage, an isomeric and often difficult-to-separate impurity.[1][5]

-

Piperidide Adduct Formation: In Fmoc-SPPS, the piperidine used for deprotection can also act as a nucleophile and attack the aspartimide ring, leading to the formation of piperidide adducts, which are termination products.[5]

The following diagram illustrates the pathway of aspartimide formation and its subsequent reactions.

Quantitative Impact of Aspartimide Formation

The extent of aspartimide formation and the resulting byproducts can vary significantly depending on the peptide sequence, reaction conditions, and the protecting groups used. The following table summarizes representative quantitative data from the literature, highlighting the impact of different factors on this side reaction.

| Peptide Sequence/Condition | Asp Side-Chain Protecting Group | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |

| VKDG YI | OtBu | 20% Piperidine/DMF (200 min) | ~44% | [5] |

| VKDN YI | OtBu | 20% Piperidine/DMF (18 h) | High levels of byproducts | [6] |

| VKDR YI | OtBu | 20% Piperidine/DMF (200 min) | Significant formation | [5] |

| VKDGYI | OMpe | 20% Piperidine/DMF (200 min) | Reduced vs. OtBu | [5] |

| VKDGYI | OBno | 20% Piperidine/DMF (200 min) | Almost undetectable | [6] |

| Asp-Gly Sequence | OtBu | 20% Piperidine/DMF | ~8% | [7] |

| Asp-Gly Sequence | (Picoc protecting group) | Photoredox-catalyzed deprotection | 0% | [7] |

Note: The percentages of impurities can vary based on the specific experimental setup and analytical method used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of aspartic acid-containing peptides, with a focus on both standard procedures and strategies to mitigate aspartimide formation.

Standard Fmoc-SPPS Protocol for Aspartic Acid-Containing Peptides

This protocol outlines a general procedure for manual Fmoc-SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Minimizing Aspartimide Formation

This protocol incorporates modifications to the standard procedure to suppress aspartimide formation.

Modifications to the Standard Protocol:

-

Choice of Protecting Group: Instead of the standard Fmoc-Asp(OtBu)-OH, utilize a sterically hindered protecting group such as Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) or Fmoc-Asp(OBno)-OH (5-butyl-5-nonyl).[2][6]

-

Modified Deprotection Cocktail:

-

Option A (Weaker Base): Use 20% piperazine (B1678402) in DMF instead of piperidine.[7]

-

Option B (Acid Additive): Add an acidic additive to the standard deprotection solution. A common choice is 0.1 M hydroxybenzotriazole (B1436442) (HOBt) in 20% piperidine/DMF.[2][7]

-

-

Backbone Protection: For particularly problematic sequences like Asp-Gly, consider using a dipeptide building block with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , where Dmb is 2,4-dimethoxybenzyl.[8]

Example Workflow for Minimizing Aspartimide:

The following diagram illustrates a modified workflow incorporating strategies to reduce aspartimide formation.

Analytical Characterization

The detection and quantification of aspartimide-related impurities are crucial for ensuring the quality of synthetic peptides.

HPLC Analysis

RP-HPLC is the primary tool for analyzing the purity of synthetic peptides. Aspartimide and its byproducts often have slightly different retention times compared to the target peptide. A high-resolution column and an optimized gradient are essential for separating these closely related species. The appearance of new peaks, especially when subjecting the peptide to basic conditions (e.g., prolonged treatment with piperidine), can indicate the presence of aspartimide-related impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. While α- and β-aspartyl peptides are isomeric and have the same mass, MS/MS fragmentation can sometimes provide clues to differentiate them. Piperidide adducts will have a characteristic mass increase.

General Protocol for Peptide MS Analysis:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

MS1 Scan: Acquire a full scan to determine the molecular weight of the peptide.

-

MS/MS Fragmentation: Select the parent ion of interest and subject it to fragmentation (e.g., collision-induced dissociation - CID). The resulting fragment ions (b- and y-ions) can be used to confirm the peptide sequence.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for detailed structural characterization. Although more complex, 2D NMR experiments like COSY and TOCSY can help in assigning the proton resonances and confirming the connectivity of the peptide backbone, which can help differentiate between α- and β-linkages.

Impact on Peptide and Protein Function

The isomerization of L-aspartic acid to D-aspartic acid or its rearrangement to a β-aspartyl linkage can have profound effects on the structure and biological activity of a peptide.

-

Conformational Changes: The introduction of a D-amino acid or a β-amino acid can significantly alter the peptide's secondary and tertiary structure. This can disrupt critical binding motifs and lead to a loss of biological function.

-

Proteolytic Stability: While the incorporation of D-amino acids is often a deliberate strategy to increase resistance to proteolysis, the uncontrolled and random introduction of D-Asp via aspartimide formation can have unpredictable effects on stability.[9]

-

Receptor Binding: The precise three-dimensional arrangement of amino acid side chains is crucial for receptor binding. Changes in stereochemistry or backbone connectivity at the aspartic acid residue can abolish or significantly reduce binding affinity. For example, studies on RGD peptides have shown that the orientation of the aspartyl side chain is critical for integrin binding.[10]

The following diagram illustrates how a D-amino acid can sterically hinder protease binding, thereby increasing peptide stability.

Conclusion

The formation of aspartimide is a critical side reaction in peptide synthesis that serves as a primary pathway for the introduction of D-aspartyl residues and other structural modifications. Understanding the underlying chemistry and the factors that influence this reaction is essential for the successful synthesis of pure and biologically active peptides. By employing strategies such as the use of sterically hindered protecting groups, modified deprotection conditions, and backbone protection, researchers can effectively mitigate aspartimide formation. Careful analytical characterization is paramount to ensure the integrity of the final peptide product. This guide provides a foundational understanding and practical protocols to address the challenges associated with aspartic acid in peptide synthesis, ultimately contributing to the development of novel and effective peptide-based therapeutics.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the aspartic acid D2 on the affinity of Polybia-MP1 to anionic lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuro-Enigmatic Molecule: A Technical Guide to the Potential Neuroactivity of D-Aspartic Acid and its Cyclic Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Aspartic acid, an endogenous D-amino acid found in the mammalian central nervous system, has emerged as a significant neuromodulator with the potential to influence a range of neurological processes. This document provides a comprehensive technical overview of the neuroactive properties of D-Aspartic acid, with a particular focus on its interactions with glutamate (B1630785) receptors. It addresses the existing ambiguity surrounding the term "D-Pyroaspartic acid," clarifying its relationship to the cyclized forms of D-Aspartic acid—succinimide (B58015) and diketopiperazine derivatives—and the current scarcity of neuroactivity data for these specific cyclic molecules. This guide synthesizes available quantitative data on D-Aspartic acid's receptor interactions, details key experimental protocols for its study, and presents visual representations of its implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Decoding D-Pyroaspartic Acid

The term "D-Pyroaspartic acid" is not standard in neuropharmacological literature. It is hypothesized to refer to the cyclic derivatives of D-Aspartic acid that can form spontaneously. This cyclization can result in two primary structures:

-

Succinimide Intermediates: Formed through an intramolecular condensation of the aspartyl side chain. This process is a key step in the non-enzymatic isomerization and racemization of aspartic acid residues within proteins.[1][2]

-

2,5-Diketopiperazines (DKPs): Cyclic dipeptides that can be formed from two amino acid residues, including aspartic acid.[3][4][5] These structures are noted for their stability and potential neuroprotective properties.[3][4]

While the formation of these cyclic structures is documented, research into their specific neuroactivity is limited. The vast majority of existing literature focuses on the parent molecule, D-Aspartic acid . Therefore, this guide will primarily detail the neuropharmacology of D-Aspartic acid, a known agonist at key excitatory neurotransmitter receptors.

Neuropharmacology of D-Aspartic Acid

D-Aspartic acid exerts its primary neuroactive effects through its interaction with the glutamatergic system, specifically N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).[6][7]

Interaction with NMDA Receptors

D-Aspartic acid is an endogenous agonist at the NMDA receptor, binding to the glutamate binding site on the GluN2 subunits.[6] This interaction is crucial for synaptic plasticity, learning, and memory.[7]

Interaction with Metabotropic Glutamate Receptors

D-Aspartic acid has been shown to act as an agonist at Group I metabotropic glutamate receptors, particularly mGluR5.[7] This interaction leads to the activation of downstream signaling cascades involved in modulating neuronal excitability and synaptic transmission.

Quantitative Data on D-Aspartic Acid Neuroactivity

The following tables summarize the available quantitative data for the interaction of D-Aspartic acid with its primary molecular targets in the central nervous system.

| Receptor | Ligand | Assay Type | Preparation | Affinity (Ki) | Potency (EC50/IC50) | Reference(s) |

| NMDA Receptor | D-Aspartic acid | Radioligand Binding | Rat Cortical Membranes | Not explicitly found | IC50 values show good correlation with pA2 values from electrophysiology | [8] |

| mGluR5 | D-Aspartic acid | Polyphosphoinositide Hydrolysis | Neonate Rat Hippocampal/Cortical Slices | Not Applicable | EC50 = ~1 mM | [6] |

| AMPA Receptor | D-Aspartic acid | Electrophysiology | Rat Hippocampal Neurons | Not Applicable | Kb = 0.93 mM (as a competitive antagonist) | [7] |

Note: The available quantitative data for D-Aspartic acid's direct binding affinity (Ki) to the NMDA receptor is not consistently reported in the literature reviewed. Its activity is often characterized by functional assays.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroactivity of D-Aspartic acid.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is adapted from standard methods for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.[9][10][11][12]

Objective: To measure the effect of D-Aspartic acid on NMDA receptor-mediated currents in neurons.

Materials:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 130 NaCl, 3 KCl, 24 NaHCO₃, 1.25 NaH₂PO₄, 10 glucose, 2 CaCl₂, and 1 MgSO₄, continuously bubbled with 95% O₂/5% CO₂.[9]

-

Internal Solution: (in mM) 120 Cs-methanesulfonate, 15 CsCl, 10 HEPES, 8 NaCl, 3 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.3 with CsOH.[9]

-

Pharmacological Agents: D-Aspartic acid, Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABAA receptors, and an AMPA receptor antagonist (e.g., DNQX or NBQX) to isolate NMDA receptor currents.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model using a vibratome in ice-cold, oxygenated ACSF. Allow slices to recover in ACSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at 32-34°C.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Voltage-clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.

-

Apply a baseline of ACSF containing TTX, picrotoxin, and an AMPA receptor antagonist.

-

Evoke EPSCs by electrical stimulation of afferent fibers.

-

-

Data Acquisition:

-

Record baseline NMDA receptor-mediated EPSCs.

-

Bath-apply D-Aspartic acid at various concentrations and record the resulting changes in EPSC amplitude and frequency.

-

Wash out D-Aspartic acid to observe recovery.

-

-

Data Analysis: Analyze the recorded currents to determine the dose-response relationship of D-Aspartic acid on NMDA receptor activity.

Workflow Diagram:

Radioligand Binding Assay for NMDA Receptor

This protocol is a general method for assessing the binding of compounds to the NMDA receptor using a radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of D-Aspartic acid for the NMDA receptor.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or hippocampus).

-

Radioligand: A tritiated NMDA receptor antagonist, such as [³H]CGP 39653.[13][14][15][16][17]

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor ligand (e.g., L-glutamate).

-

Test Compound: D-Aspartic acid at various concentrations.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, [³H]CGP 39653, and either buffer, the non-specific binding control, or varying concentrations of D-Aspartic acid.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of D-Aspartic acid and perform a non-linear regression analysis to determine the IC₅₀, which can then be converted to a Ki value.

Polyphosphoinositide (PI) Hydrolysis Assay

This assay is used to measure the activation of Gq-coupled receptors like mGluR5.[6]

Objective: To determine the potency (EC₅₀) of D-Aspartic acid in activating mGluR5-mediated PI hydrolysis.

Materials:

-

Cell Culture or Brain Slices: Cells expressing mGluR5 or brain slices from a region with high mGluR5 expression.

-

[³H]myo-inositol: For radiolabeling of inositol (B14025) phospholipids.

-

Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow accumulation of inositol phosphates.

-

Agonist: D-Aspartic acid at various concentrations.

-

Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

Procedure:

-

Labeling: Incubate cells or brain slices with [³H]myo-inositol for several hours to label the phosphoinositide pool.

-

Pre-incubation: Pre-incubate the labeled tissue with LiCl.

-

Stimulation: Add D-Aspartic acid at various concentrations and incubate for a defined period.

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Separation: Apply the extracts to ion-exchange chromatography columns and elute the different inositol phosphates with increasing concentrations of ammonium (B1175870) formate.

-

Quantification: Measure the radioactivity in the eluted fractions using a scintillation counter.

-

Data Analysis: Plot the accumulation of total inositol phosphates as a function of D-Aspartic acid concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Signaling Pathways

The neuroactivity of D-Aspartic acid is mediated by complex downstream signaling cascades initiated by the activation of NMDA and mGluR5 receptors.

NMDA Receptor Signaling

Activation of the NMDA receptor by D-Aspartic acid leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream pathways.

mGluR5 Signaling

D-Aspartic acid-mediated activation of mGluR5 initiates a Gq-coupled signaling cascade leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[18][19][20]

Conclusion and Future Directions

D-Aspartic acid is a multifaceted neuromodulator with significant potential to influence brain function through its interactions with the glutamatergic system. Its agonistic activity at both NMDA and mGluR5 receptors positions it as a key player in synaptic plasticity, learning, and memory. The clarification of its distinction from its cyclic derivatives, "D-Pyroaspartic acid," is crucial for guiding future research.

Further investigation is warranted in several key areas:

-

Neuroactivity of Cyclic Derivatives: Dedicated studies are needed to elucidate the specific neuropharmacological properties of the succinimide and diketopiperazine forms of D-Aspartic acid.

-

Receptor Subtype Specificity: A more detailed characterization of D-Aspartic acid's affinity and efficacy at different NMDA and mGluR receptor subtypes is required.

-

Therapeutic Potential: Given its role in synaptic plasticity, further exploration of D-Aspartic acid and its derivatives as potential therapeutic agents for neurological and psychiatric disorders is a promising avenue for future drug development.

This technical guide provides a foundational understanding of the neuroactivity of D-Aspartic acid, offering a valuable resource for scientists and researchers dedicated to advancing our knowledge of this intriguing endogenous molecule.

References

- 1. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Aspartate Modulates Nociceptive-Specific Neuron Activity and Pain Threshold in Inflammatory and Neuropathic Pain Condition in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regionally different N-methyl-D-aspartate receptors distinguished by ligand binding and quantitative autoradiography of [3H]-CGP 39653 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric modulation of [3H]CGP 39653 binding by glycine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. profiles.wustl.edu [profiles.wustl.edu]

D-Pyroaspartic Acid: A Technical Guide to the Cyclic Derivative of D-Aspartate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract